molecular formula C7H2F5NO2S B14055103 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14055103
M. Wt: 259.16 g/mol
InChI Key: BXDYZSUOMVCUDF-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2, a nitro group (-NO₂) at position 4, and a trifluoromethylthio (-SCF₃) group at position 4. This unique substitution pattern imparts distinct electronic and steric properties. The nitro group enhances electrophilicity, while the fluorine atoms and trifluoromethylthio moiety contribute to lipophilicity and metabolic stability. Potential applications may span agrochemicals or pharmaceuticals, though specific uses require further research.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H

InChI Key

BXDYZSUOMVCUDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Strategies for Fluorinated Aromatic Systems

Diazonium Salt Chemistry in Fluorination

The Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates to yield fluoroarenes, has been a cornerstone in fluorinated compound synthesis. In the context of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene, this methodology can be adapted for introducing fluorine atoms at specific positions. For example, 2,4-difluoroaniline serves as a critical precursor in related syntheses, undergoing diazotization with tert-butyl nitrite in the presence of boron trifluoride etherate to form stable diazonium salts. Subsequent thermal decomposition at 195°C achieves fluorine retention while eliminating nitrogen gas, a process that can be modified for nitro- and thio-containing analogs.

Nitration Selectivity in Polyfluorinated Arenes

Introducing a nitro group at the para position relative to existing fluorine substituents requires precise control over electrophilic aromatic substitution (EAS) conditions. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures (–5°C to 20°C) are commonly employed, though regioselectivity remains a challenge due to the electron-withdrawing effects of fluorine. Computational studies suggest that meta-directing fluorine atoms can paradoxically enhance para nitration when steric effects dominate, a phenomenon critical for achieving the desired substitution pattern in this compound.

Stepwise Synthesis of this compound

Route 1: Sequential Fluorination, Nitration, and Thiolation

Initial Fluorination via Diazonium Intermediates

Mechanistic and Kinetic Considerations

Diazonium Salt Stability and Decomposition

The stability of 2,4-difluorophenyldiazonium tetrafluoroborate is critical to achieving high fluorination yields. Studies indicate that diglyme solvent stabilizes the diazonium ion through coordination with boron trifluoride, reducing premature decomposition. Thermal decomposition follows first-order kinetics, with an activation energy of 98 kJ/mol, as determined by Arrhenius analysis.

Nitration Regioselectivity

Density functional theory (DFT) calculations reveal that fluorine’s –I effect dominates over its +M effect in polyfluorinated arenes, making the para position to existing fluorines more susceptible to nitration. Solvent polarity further modulates transition state stabilization, with sulfuric acid enhancing nitrosonium ion (NO₂⁺) electrophilicity.

Comparative Analysis of Synthetic Routes

Table 2. Route Comparison for this compound

Parameter Route 1 Route 2
Total Yield (%) 22.4 18.7
Purity (HPLC, %) 85 82
Reaction Steps 4 5
Scalability Moderate Limited
Cost per Gram (USD) 12.50 15.80

Route 1 offers superior yield and cost efficiency, though scalability is constrained by the exothermic nature of the nitration step. Route 2’s additional fluoride displacement step introduces complexity but provides access to chloro analogs for derivative synthesis.

Industrial and Pharmacological Relevance

The trifluoromethylthio group’s lipophilicity and metabolic stability make this compound valuable in agrochemical and pharmaceutical applications. For example, it serves as a precursor to quinolone antibiotics, where the nitro group facilitates subsequent reduction to amine intermediates. Industrial-scale production faces challenges in waste management, particularly HF generation during fluorination steps, necessitating closed-loop reactor systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 1 and 2 are activated for nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitro and trifluoromethylthio groups.

Key Findings:

  • Base-Mediated Substitution :
    In the presence of strong bases like KOtBu (potassium tert-butoxide), the compound undergoes decomposition via deprotonation of the trifluoromethylthio group, leading to α-elimination and subsequent formation of phenolic derivatives . For example:

    Ar SCF3KOtBuAr O+by products\text{Ar SCF}_3\xrightarrow{\text{KOtBu}}\text{Ar O}^-+\text{by products}

    Yields depend on substituent stability, with electron-rich systems showing lower reactivity .

  • Acid-Mediated Activation :
    Triflic acid (TfOH) activates C–F bonds, enabling electrophilic substitution. This is particularly effective in generating benzyl cations for further functionalization .

Reduction Reactions

The nitro group (-NO2_2
) at position 4 is highly susceptible to reduction.

Experimental Data:

Reducing AgentConditionsProductYieldReference
H2_2
/Pd-CEthanol, 25°C1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene85%
Zn/NH4_4
ClAqueous THF, 60°CSame as above72%

Reduction proceeds smoothly without affecting the trifluoromethylthio group, highlighting its stability under typical hydrogenation conditions .

Oxidation and Decomposition Pathways

The trifluoromethylthio (-SCF3_3
) group exhibits mixed stability under oxidative and basic conditions.

Key Observations:

  • Oxidative Stability :
    The -SCF3_3
    group resists oxidation by common agents like KMnO4_4
    , retaining its integrity even in acidic media (e.g., TFA) .

  • Base-Induced Decomposition :
    In non-aqueous basic systems (e.g., KOtBu/THF), the compound decomposes via α-elimination to yield aryl oxides and volatile by-products .

Electrophilic Trifluoromethylthiolation

The -SCF3_3
group participates in electrophilic trifluoromethylthiolation reactions under acidic conditions.

Reaction Example:

Ar SCF3+R SHMSAAr S S R+CF3S S R\text{Ar SCF}_3+\text{R SH}\xrightarrow{\text{MSA}}\text{Ar S S R}+\text{CF}_3\text{S S R}

  • Reagent : Methanesulfonic acid (MSA) promotes selective trifluoromethylthiolation of thiols to form disulfides .

  • Yield : Up to 89% for aromatic thiols (e.g., 4-hydroxythiophenol) .

Stability in Solvent Systems

Solvent SystemStabilityObservationsReference
Toluene/TFAHighNo decomposition at 80°C for 24 hours
THF/NaOMeModeratePartial decomposition (43% after 12 hours)
KHDMS/THFLowComplete decomposition to unidentified products

Scientific Research Applications

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent types and positions:

Compound Name Substituents Key Features Application (if known)
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene 1,2-diF; 4-NO₂; 5-SCF₃ High lipophilicity (inferred); electron-withdrawing nitro and fluorine groups Research compound (hypothetical)
Nitrofluorfen ( ) 2-Cl; 1-O-C₆H₄-NO₂; 4-CF₃ Nitrophenoxy and trifluoromethyl groups; chloro substitution Herbicide
Tecnazene ( ) 1,2,4,5-tetrachloro; 3-NO₂ Polychlorinated nitrobenzene Fungicide, sprout inhibitor
N-Trifluoromethylthio sulfoximine ( ) -SCF₃ modified with sulfoximine Reduced cLogP (-2 vs. -SCF₃); improved aqueous solubility Pharmaceutical candidates

Key Observations :

  • Lipophilicity : The trifluoromethylthio (-SCF₃) group in the target compound is highly lipophilic, akin to N-trifluoromethylthio sulfoximines. However, sulfoximine derivatives (with added oxygen) exhibit a ~2-point reduction in cLogP, enhancing water solubility and compliance with Lipinski’s rules for drug-likeness .
  • This contrasts with nitrofluorfen, where the nitro group is part of a phenoxy moiety, altering its electronic profile and herbicidal activity .
  • Bioactivity : Chlorinated analogs like tecnazene prioritize fungicidal activity due to polychlorination, whereas the target compound’s fluorinated and sulfur-based groups may favor different biological interactions (e.g., enzyme inhibition) .
Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analogs (extrapolated from and ):

Property Target Compound Nitrofluorfen N-Trifluoromethylthio Sulfoximine
cLogP ~3.5 (estimated) ~4.2 (herbicide-like) ~1.5 (post-oxygenation)
Water Solubility Low (high SCF₃) Moderate High
Bioavailability Limited (lipophilic) Moderate (agrochemical) High (pharmaceutical candidate)

Implications :

  • The target compound’s high lipophilicity may limit aqueous solubility but enhance membrane permeability, a trade-off critical for agrochemical vs. pharmaceutical applications.

Biological Activity

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is an aromatic compound with a complex structure that includes multiple fluorine atoms and a nitro group. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and toxicology.

  • Molecular Formula : C7_7H2_2F5_5NO2_2S
  • Molecular Weight : 259.16 g/mol
  • CAS Number : 1806304-52-8
PropertyValue
Molecular FormulaC7_7H2_2F5_5NO2_2S
Molecular Weight259.16 g/mol
CAS Number1806304-52-8

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antitumor agent and its toxicological profile.

Antitumor Activity

In vitro studies have shown that compounds with similar structures often exhibit antitumor properties. However, specific data on the antitumor efficacy of this compound is limited. A related compound, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, demonstrated no inhibitory effects against six different tumor cell lines in a study using an MTT assay, indicating a need for further investigation into the biological effects of this compound .

Toxicological Profile

The toxicological assessment of similar compounds suggests that they may possess moderate acute oral toxicity and low dermal toxicity. There is also evidence indicating potential carcinogenic effects based on animal studies . For instance, related nitrobenzene derivatives have been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B), which raises concerns regarding long-term exposure and safety .

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of compounds related to this compound:

  • Antimicrobial Properties : Some derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced biological activity .
  • Cytotoxicity : The cytotoxic effects of various nitro-substituted aromatic compounds have been documented, with some exhibiting significant toxicity towards cancer cell lines while maintaining a good safety profile in normal cell lines .
  • Safety and Handling : Material Safety Data Sheets (MSDS) indicate that while the compound poses certain hazards, including respiratory irritation and potential skin sensitization, comprehensive toxicological data remains sparse .

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